N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl]-2-methyl-1H-indole-3-ethanamine
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Overview
Description
N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl]-2-methyl-1H-indole-3-ethanamine: is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a cyclohexyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl]-2-methyl-1H-indole-3-ethanamine typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring, followed by the introduction of the cyclohexyl group and the indole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially yielding reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound’s potential as a bioactive molecule is of significant interest. Studies may focus on its interactions with various biological targets and its potential therapeutic applications.
Medicine: In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings, with specific desired characteristics.
Mechanism of Action
The mechanism of action of N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl]-2-methyl-1H-indole-3-ethanamine involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific context of its use.
Comparison with Similar Compounds
- N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl]-N-[3-(trifluoromethyl)phenyl]amine
- N-[1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetraazol-5-yl]cyclohexyl]-5-methyl-3-isoxazolamine
Comparison: Compared to similar compounds, N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl]-2-methyl-1H-indole-3-ethanamine stands out due to its unique combination of functional groups. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N6/c1-18-10-9-11-19(2)24(18)32-25(29-30-31-32)26(15-7-4-8-16-26)27-17-14-21-20(3)28-23-13-6-5-12-22(21)23/h5-6,9-13,27-28H,4,7-8,14-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDTXHJKLNMKBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCCC3)NCCC4=C(NC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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